5-Isocyanopenta-1,3-diene
Description
Structure
3D Structure
Properties
CAS No. |
62398-15-6 |
|---|---|
Molecular Formula |
C6H7N |
Molecular Weight |
93.13 g/mol |
IUPAC Name |
5-isocyanopenta-1,3-diene |
InChI |
InChI=1S/C6H7N/c1-3-4-5-6-7-2/h3-5H,1,6H2 |
InChI Key |
DRORWBOXMQWRBM-UHFFFAOYSA-N |
Canonical SMILES |
C=CC=CC[N+]#[C-] |
Origin of Product |
United States |
Advanced Theoretical and Computational Investigations of Isocyanopenta 1,3 Diene Systems
Quantum Chemical Calculations of Electronic Structure and Bonding in 5-Isocyanopenta-1,3-diene
Quantum chemical calculations offer a powerful tool to understand the intricate details of molecular structure and bonding that are not always accessible through experimental methods alone. For this compound, these calculations can elucidate the distribution of electrons and the nature of the chemical bonds, which in turn govern its chemical behavior.
These resonance structures highlight the potential for both nucleophilic and electrophilic character at different positions within the molecule. For instance, resonance can place a negative charge on the terminal carbon of the diene or on the nitrogen of the isocyanide group, suggesting these sites may act as nucleophiles. Conversely, positive charge can be localized on other carbon atoms, indicating potential electrophilic sites. The contribution of these charge-separated resonance structures, while minor, is enough to stabilize the molecule and influence its reactivity in chemical reactions. youtube.com
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com In the case of this compound, the HOMO is associated with the molecule's ability to act as a nucleophile, donating its highest-energy electrons. The LUMO, on the other hand, represents its capacity to act as an electrophile by accepting electrons into its lowest-energy empty orbital. youtube.comyoutube.com
The energy and spatial distribution of these frontier orbitals are critical in predicting the outcomes of various reactions, such as cycloadditions and electrophilic additions. wikipedia.org For a conjugated diene system, the HOMO and LUMO are typically π-orbitals that extend over the conjugated system. The presence of the isocyanide group can significantly perturb the energies and coefficients of these orbitals compared to a simple pentadiene. Computational methods can precisely calculate the energies of the HOMO and LUMO and visualize their shapes, providing valuable information about the molecule's reactivity.
Table 1: Illustrative Frontier Orbital Energies for a Conjugated Diene System
| Molecular Orbital | Energy (eV) | Description |
| LUMO | -0.5 | Lowest Unoccupied Molecular Orbital, electrophilic character |
| HOMO | -6.2 | Highest Occupied Molecular Orbital, nucleophilic character |
Note: The values presented are hypothetical and for illustrative purposes to demonstrate the typical energy gap in conjugated systems.
The electron density distribution within a molecule provides a comprehensive picture of its electronic structure. For this compound, computational calculations can generate maps of electron density, revealing regions of high and low electron concentration. These maps would show a high electron density around the π-bonds of the diene and the nitrogen and carbon atoms of the isocyanide group.
Electrostatic potential (ESP) maps go a step further by mapping the electrostatic potential onto the electron density surface. These maps use a color spectrum to indicate regions of negative potential (electron-rich, typically colored red) and positive potential (electron-poor, typically colored blue). For this compound, the ESP map would likely show a region of negative potential around the nitrogen atom of the isocyanide group, consistent with its lone pair of electrons and its nucleophilic character. Regions of positive potential might be found around the hydrogen atoms. These maps are invaluable for predicting how the molecule will interact with other charged or polar species.
Conformational Analysis and Stereoisomerism in this compound
The flexibility of the this compound molecule allows for the existence of various conformers and stereoisomers. Understanding the relative stabilities and the energy barriers to interconversion of these different forms is crucial for a complete picture of its chemical behavior.
The presence of a double bond between the first and second carbon atoms and another between the third and fourth carbon atoms in the pentadiene chain allows for the possibility of geometrical isomerism. Specifically, the double bond at the C3-C4 position can exist in either an (E) or (Z) configuration, leading to two possible geometrical isomers of this compound. docbrown.inforsc.orgvedantu.comdoubtnut.com The relative stability of these isomers can be determined through computational energy calculations. Factors such as steric hindrance between substituents will play a significant role in determining the preferred geometry.
Table 2: Possible Geometrical Isomers of this compound
| Isomer | Description |
| (3E)-5-isocyanopenta-1,3-diene | The substituents on the C3-C4 double bond are on opposite sides. |
| (3Z)-5-isocyanopenta-1,3-diene | The substituents on the C3-C4 double bond are on the same side. |
In addition to the geometrical isomerism of the diene, the single bonds within the molecule allow for rotation, leading to different conformations. researchgate.netmdpi.comnih.gov Of particular interest is the rotation around the C4-C5 bond, which connects the diene moiety to the isocyanide group. The rotation around this bond is not entirely free and is associated with a rotational energy barrier.
Computational methods can be used to map the potential energy surface as a function of the dihedral angle of this bond. This analysis reveals the most stable conformations (energy minima) and the transition states for their interconversion (energy maxima). The results of such a conformational analysis provide insight into the flexibility of the molecule and the populations of different conformers at a given temperature.
Chirality and Stereochemical Aspects of Substituted Derivatives
The introduction of substituents onto the this compound backbone can give rise to various forms of chirality and complex stereochemical landscapes. While experimental data on the chirality of specific substituted this compound derivatives is limited in publicly accessible literature, theoretical and computational methods can predict and analyze these properties.
Axial chirality can arise in sterically hindered derivatives of 1,3-dienes. For instance, studies on 1,4-disubstituted (ZZ)-1,3-dienes have shown that nonplanar geometries, forced by bulky substituents, can lead to axially chiral molecules. researchgate.net In such systems, there is a rapid equilibration between two helical forms at room temperature, which can be observed and studied using dynamic NMR spectroscopy at low temperatures. researchgate.net The energy barriers for this enantiomerization are often surprisingly low, which can be attributed to the widening of exocyclic bond angles of the diene carbons. researchgate.net
Computational models, particularly those employing Density Functional Theory (DFT), are instrumental in predicting the stable conformations and the energy barriers to interconversion between stereoisomers of substituted dienes. These calculations can provide a quantitative understanding of the factors governing the stereochemical outcome of reactions involving these chiral dienes.
Table 1: Predicted Chiroptical Properties of a Hypothetical Substituted this compound Derivative
| Property | Calculated Value | Method |
| Specific Rotation [α]D | +XX.X deg | DFT/B3LYP |
| Electronic Circular Dichroism (ECD) λmax | XXX nm | TD-DFT |
| Anisotropy Factor (g) | X.XX x 10^-X | TD-DFT |
Note: The values in this table are hypothetical and serve as an illustration of the types of data that can be generated through computational studies. Actual values would require specific calculations on a defined substituted derivative.
Computational Mechanistic Studies of this compound Reactions
Computational chemistry provides a powerful lens through which to view the mechanisms of chemical reactions. For a reactive species like this compound, computational studies can map out potential reaction pathways, identify transition states, and provide quantitative data on the kinetics and thermodynamics of these processes.
A common reaction type for 1,3-dienes is the Diels-Alder reaction, a [4+2] cycloaddition. Computational studies on the reactions of various 1,3-dienes with dienophiles have shown the ability of DFT to predict whether the reaction will proceed via a concerted or a stepwise diradical pathway. nih.gov For example, in the reaction of (E)-1,3-pentadiene with acrylonitrile, both cycloaddition and copolymerization were observed experimentally, a trend that was accurately mimicked by computational results which showed only a small energy preference for the concerted pathway. nih.gov
For this compound, the isocyano group introduces additional complexity and potential reactivity. Computational modeling can be employed to explore various reaction pathways, including cycloadditions, radical reactions, and reactions involving the isocyano functionality. By calculating the potential energy surface, researchers can identify the structures of transition states, which are the energetic maxima along the reaction coordinate.
Table 2: Calculated Transition State Geometries for a Hypothetical Diels-Alder Reaction of this compound
| Bond Being Formed | Bond Length (Å) | Dihedral Angle (°) |
| C1-Cα | 2.XX | XXX.X |
| C4-Cβ | 2.XX | XXX.X |
Note: This table illustrates the type of geometric data obtained from transition state calculations for a hypothetical reaction. C1 and C4 refer to the terminal carbons of the diene, and Cα and Cβ refer to the carbons of the dienophile.
Beyond identifying reaction pathways, computational models can provide quantitative data on the energetics of a reaction. By calculating the energies of reactants, transition states, and products, key kinetic and thermodynamic parameters can be determined.
The activation energy (Ea), which is the energy difference between the reactants and the transition state, is a crucial determinant of the reaction rate. Computational methods can predict activation energies, helping to understand how substituents on the diene or the dienophile will affect the reaction kinetics. For instance, studies on Diels-Alder reactions have shown that electron-withdrawing groups on the dienophile can lower the activation energy and increase the reaction rate. semanticscholar.org
Thermodynamic parameters such as the enthalpy of reaction (ΔH) and the Gibbs free energy of reaction (ΔG) can also be calculated. These values indicate whether a reaction is exothermic or endothermic and whether it is spontaneous under given conditions.
Table 3: Calculated Kinetic and Thermodynamic Parameters for a Hypothetical Reaction of this compound
| Parameter | Calculated Value (kcal/mol) | Computational Method |
| Activation Energy (Ea) | XX.X | DFT/M06-2X |
| Enthalpy of Activation (ΔH‡) | XX.X | DFT/M06-2X |
| Gibbs Free Energy of Activation (ΔG‡) | XX.X | DFT/M06-2X |
| Enthalpy of Reaction (ΔH) | -XX.X | DFT/M06-2X |
| Gibbs Free Energy of Reaction (ΔG) | -XX.X | DFT/M06-2X |
Note: These values are illustrative and would be specific to a particular calculated reaction of this compound.
Explorations of Reactivity and Mechanistic Pathways of 5 Isocyanopenta 1,3 Diene
Reactions Involving the Isocyanide Moiety
The isocyanide functional group is well-known for its dual nucleophilic and electrophilic character at the carbon atom, making it a valuable participant in a variety of chemical transformations.
Multicomponent Coupling Reactions (e.g., Ugi, Passerini Reactions)
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product. Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are cornerstone strategies in combinatorial chemistry for the rapid synthesis of diverse molecular scaffolds. nih.gov
The Passerini reaction , first reported by Mario Passerini in 1921, is a three-component reaction involving an isocyanide, a carbonyl compound (aldehyde or ketone), and a carboxylic acid to produce an α-acyloxy carboxamide. nih.gov The reaction is believed to proceed through a non-ionic pathway in aprotic solvents, initiated by the nucleophilic attack of the isocyanide on the activated carbonyl carbon. nih.gov
The Ugi reaction is a four-component reaction that combines an isocyanide, a carbonyl compound, an amine, and a carboxylic acid to yield a bis-amide. nih.gov The mechanism involves the initial formation of an imine from the amine and carbonyl compound, which is then attacked by the isocyanide to form a reactive nitrilium intermediate. This intermediate is subsequently trapped by the carboxylate, followed by an intramolecular Mumm rearrangement to give the final product. nih.gov
For 5-isocyanopenta-1,3-diene, its participation in these reactions would introduce the penta-1,3-dienyl moiety into the resulting complex molecules, providing a valuable synthetic handle for further transformations, such as Diels-Alder reactions. The general schemes for the expected Passerini and Ugi reactions of this compound are depicted below.
Illustrative Passerini Reaction of this compound
| Reactant 1 | Reactant 2 | Reactant 3 | Product |
|---|
Illustrative Ugi Reaction of this compound
| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Product |
|---|
Formal Cycloaddition Reactions (e.g., [4+1] Cycloadditions)
Isocyanides can act as a one-carbon component in formal cycloaddition reactions, most notably in [4+1] cycloadditions, to construct five-membered heterocyclic rings. These reactions have become an indispensable tool for the synthesis of a wide variety of heterocycles such as pyrroles, imidazoles, and oxazoles. The isocyanide contributes its carbon atom to form the fifth atom of the ring.
In a typical [4+1] cycloaddition, the isocyanide reacts with a four-atom component, which can be a conjugated system like an oxadiene, azadiene, or similar heterodienes. The reaction proceeds through a stepwise mechanism involving nucleophilic attack of the isocyanide followed by cyclization.
Given the presence of the isocyanide group, this compound is expected to readily participate in [4+1] cycloaddition reactions. For instance, its reaction with activated heterodienes would lead to the formation of highly functionalized five-membered heterocycles, where the pentadienyl group would be appended to the nitrogen atom of the newly formed ring. This would provide a direct route to complex molecules containing both a heterocyclic core and a diene functionality for subsequent modifications.
Examples of Heterocycles Synthesized via [4+1] Cycloaddition of Isocyanides
| 4-Atom Component | Resulting Heterocycle |
|---|---|
| Azadienes | Pyrroles |
| Oxadienes | Furans |
| Acyl imines | Oxazoles |
Insertion Reactions into Metal-Heteroatom and Metal-Carbon Bonds
Transition metal-catalyzed reactions involving the insertion of isocyanides into metal-carbon and metal-heteroatom bonds are powerful methods for the formation of new carbon-carbon and carbon-heteroatom bonds. sioc-journal.cn Palladium and rhodium are common catalysts for these transformations. The isocyanide inserts into a pre-formed metal-ligand bond, leading to an imidoyl-metal intermediate, which can then undergo further reactions like reductive elimination to yield the final product.
The reactivity of this compound in such insertion reactions would be analogous to other organic isocyanides. For example, in a palladium-catalyzed cross-coupling reaction, after oxidative addition of an organohalide to the palladium(0) catalyst, this compound could insert into the resulting palladium-carbon bond. Subsequent reductive elimination would lead to the formation of an imine, effectively coupling the organic halide with the isocyanide. This methodology provides a versatile route to a wide range of nitrogen-containing compounds.
Radical Reactions and Their Application in Synthesis
Isocyanides are also known to participate in radical reactions. The addition of a radical to the isocyanide carbon generates an imidoyl radical, which can then undergo further transformations, such as cyclization or intermolecular trapping. Tin hydrides, such as tributyltin hydride (Bu₃SnH), in the presence of a radical initiator like azobisisobutyronitrile (AIBN), are commonly used to mediate these reactions. beilstein-journals.org
In the case of this compound, the generation of an imidoyl radical could be followed by intramolecular cyclization involving the diene system. For instance, a 5-exo-trig cyclization onto the terminal double bond of the diene would lead to the formation of a five-membered ring containing a nitrogen atom. Such radical cyclizations of unsaturated isocyanides have been shown to be effective for the synthesis of various heterocyclic structures. beilstein-journals.org The synthetic utility of these reactions lies in their ability to form cyclic structures under mild conditions.
Reactions of the Conjugated 1,3-Diene System
The 1,3-diene functionality in this compound is a key structural element that allows it to participate in a variety of pericyclic reactions, most notably the Diels-Alder cycloaddition.
Diels-Alder Cycloadditions and Related Pericyclic Transformations
The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne) to form a six-membered ring. wikipedia.org This reaction is a powerful tool in organic synthesis for the construction of cyclic systems with high stereocontrol. The reactivity of the diene is influenced by its ability to adopt an s-cis conformation and by the electronic nature of its substituents. masterorganicchemistry.com
In the case of this compound, the isocyano group (-NC) at the 5-position is an electron-withdrawing group. In a normal-demand Diels-Alder reaction, the diene is typically electron-rich and the dienophile is electron-poor. The presence of an electron-withdrawing group on the diene can decrease its reactivity in normal-demand Diels-Alder reactions. However, it can enhance its reactivity in inverse-electron-demand Diels-Alder reactions, where the diene is electron-poor and the dienophile is electron-rich.
Regioselectivity: The regioselectivity of the Diels-Alder reaction with a substituted diene like this compound is governed by the electronic effects of the substituent. The isocyano group at the C5 position would influence the coefficients of the frontier molecular orbitals (HOMO and LUMO) of the diene. In a reaction with an unsymmetrical dienophile, two regioisomers, the "ortho" and "meta" products, are possible. The predominant regioisomer is determined by the alignment of the atoms with the largest orbital coefficients in the HOMO of the diene and the LUMO of the dienophile (or vice versa in an inverse-demand reaction).
Stereoselectivity: The Diels-Alder reaction is a stereospecific reaction. The stereochemistry of the dienophile is retained in the product. Furthermore, the reaction typically proceeds via an endo transition state, where the substituents on the dienophile are oriented towards the diene system, leading to the formation of the endo product as the major isomer.
Illustrative Diels-Alder Reaction Parameters for Dienyl Systems
| Diene | Dienophile | Reaction Conditions | Major Product | Diastereomeric Ratio (endo:exo) |
|---|---|---|---|---|
| 1,3-Butadiene (B125203) | Maleic Anhydride | Toluene, 110°C | endo-adduct | >99:1 |
| Isoprene | Methyl Acrylate | Benzene, 100°C | "para" regioisomer | ~70:30 |
It is important to note that the specific outcomes of these reactions with this compound would need to be determined experimentally. The interplay between the electronic and steric effects of the isocyano group and the specific dienophile used would ultimately dictate the reactivity and selectivity of the cycloaddition.
Transition Metal-Catalyzed Difunctionalization Reactions
Transition metal-catalyzed difunctionalization of 1,3-dienes is a powerful strategy for the stereoselective formation of two new bonds across the diene system. This class of reactions typically involves the activation of the diene by a transition metal catalyst, followed by the sequential addition of two distinct functional groups.
General Reactivity of 1,3-Dienes (Hypothetical Application to this compound):
In the context of this compound, the diene moiety could hypothetically undergo difunctionalization reactions. The isocyanide group, being a potential ligand for the transition metal catalyst, could influence the regioselectivity and stereoselectivity of such transformations. However, no specific examples of transition metal-catalyzed difunctionalization reactions involving this compound have been reported.
Hydrofunctionalization Reactions (e.g., Hydroarylation)
Hydrofunctionalization reactions of 1,3-dienes involve the addition of a hydrogen atom and another functional group across the conjugated system. Hydroarylation, a specific type of hydrofunctionalization, results in the formation of a new carbon-carbon bond between the diene and an aromatic ring, along with the addition of a hydrogen atom.
General Reactivity of 1,3-Dienes (Hypothetical Application to this compound):
The diene portion of this compound would be the expected site for hydrofunctionalization reactions. The electronic properties of the isocyanide group could potentially direct the regioselectivity of the addition. For instance, nickel-catalyzed hydrofunctionalizations of 1,3-dienes are well-documented for a variety of substrates. In the absence of specific studies on this compound, the outcomes of such reactions on this particular substrate are unknown.
Synergistic Reactivity of Combined Isocyanide and Diene Functionalities
The concurrent presence of both an isocyanide and a diene in this compound opens up the possibility of synergistic reactivity, where both functional groups participate in a concerted or sequential manner to afford complex molecular architectures.
Metal-Mediated Transformations Involving Both Conjugated Systems (e.g., Gallium-catalyzed Photocycloaddition)
Metal catalysts can mediate transformations that involve the simultaneous participation of both the isocyanide and the diene. For example, gallium-catalyzed photocycloadditions have been explored for other unsaturated systems. In the case of this compound, a metal catalyst could potentially coordinate to both the isocyanide and the diene, pre-organizing the molecule for a specific transformation upon photoirradiation. This remains a hypothetical reaction pathway, as no such studies have been published.
Detailed Mechanistic Investigations of Reaction Pathways and Intermediates
A thorough understanding of the reactivity of this compound would require detailed mechanistic investigations. Such studies would involve a combination of experimental techniques, such as kinetic analysis and isotopic labeling, and computational modeling to elucidate the reaction pathways and identify key intermediates and transition states.
Given the absence of any reported reactions for this compound, there are consequently no mechanistic investigations available in the scientific literature. The study of its reaction mechanisms would be a novel area of research, offering insights into the interplay of the isocyanide and diene functional groups.
Spectroscopic Data for this compound Not Available in Publicly Accessible Scientific Literature
A comprehensive search of publicly available scientific databases and literature has revealed a lack of specific experimental or theoretical spectroscopic data for the chemical compound This compound . Consequently, it is not possible to generate a scientifically accurate article detailing its advanced spectroscopic characterization based on the provided outline.
The request specified a detailed analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy of this particular molecule. However, no published studies containing ¹H NMR, ¹³C NMR, 2D NMR, or vibrational spectroscopy data for this compound could be located.
While general principles and characteristic data for the constituent functional groups—the conjugated diene and the isocyanide group—are well-documented, applying this general knowledge to create a specific and accurate analysis for "this compound" without actual data for the compound itself would be speculative and would not meet the standards of scientific accuracy.
For context, the searches did yield information on related, but distinct, chemical systems:
NMR Spectroscopy of Dienes: Data is available for similar diene structures, such as various isomers of pentadiene and cyclohexadiene, which provides expected chemical shift ranges for olefinic protons and carbons.
Vibrational Spectroscopy of Isocyanides: The characteristic C≡N stretching frequency in isocyanides is well-studied. Its position in IR and Raman spectra is known to be sensitive to the electronic environment, including conjugation and solvent effects. For instance, the isocyanide stretch typically appears in the range of 2100-2280 cm⁻¹.
Vibrational Analysis of Conjugated Dienes: The vibrational modes of conjugated dienes, which are relevant for IR and Raman spectroscopy, have been analyzed for parent compounds like 1,3-butadiene and its derivatives. These studies help in identifying stereoisomers based on characteristic vibrational bands.
Without specific studies on this compound, any attempt to generate the requested article would involve extrapolating from these related compounds, a process that cannot guarantee the scientific accuracy required for the specified topics. Therefore, the construction of the detailed article as outlined cannot be completed at this time.
Advanced Spectroscopic Characterization Methodologies for 5 Isocyanopenta 1,3 Diene Systems
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. For 5-isocyanopenta-1,3-diene, the presence of a conjugated π-system gives rise to characteristic absorptions in the UV-Vis region. The delocalization of π-electrons across the diene and the potential electronic influence of the isocyano group are the primary determinants of its UV-Vis spectrum.
The principal electronic transition observed in conjugated dienes is the π → π* transition, where an electron is promoted from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). libretexts.org The energy gap between the HOMO and LUMO is sensitive to the extent of conjugation; longer conjugated systems exhibit smaller energy gaps, resulting in absorption at longer wavelengths (a bathochromic or red shift). libretexts.orgshimadzu.com For 1,3-butadiene (B125203), the parent chromophore of this compound, the λmax for the π → π* transition is approximately 217 nm. The addition of substituents to the diene system can further modify the absorption maximum.
To illustrate the expected UV-Vis absorption characteristics of this compound, a hypothetical data table is presented below, based on the known effects of conjugation and substituent effects on similar chromophores.
Table 1: Expected UV-Vis Absorption Data for this compound and Related Compounds
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Transition |
|---|---|---|---|---|
| 1,3-Butadiene | Hexane | 217 | 21,000 | π → π |
| 1,3,5-Hexatriene | Hexane | 258 | 35,000 | π → π |
| This compound (Predicted) | Hexane | ~230-240 | ~25,000 | π → π |
| Vinyl Isocyanide (Reference) | Not specified | UV absorption mentioned but specific λmax not provided in literature. | π → π |
Note: The data for this compound is a predicted range based on the principles of UV-Vis spectroscopy and the known effects of similar structural motifs.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's molecular formula and for gaining insight into its structure through fragmentation analysis. For this compound, HRMS would provide a precise mass measurement of the molecular ion, allowing for the confirmation of its elemental composition.
The fragmentation of this compound in the mass spectrometer would be expected to follow pathways characteristic of both conjugated dienes and isocyanides. The molecular ion peak (M+) would be observed, and its high-resolution measurement would confirm the molecular formula C6H7N.
Common fragmentation patterns for conjugated dienes involve cleavage of allylic bonds and retro-Diels-Alder reactions. For the isocyano group, fragmentation can involve the loss of HCN or the isocyano group itself. The fragmentation of this compound would likely be a combination of these processes.
A plausible fragmentation pathway could involve the loss of a hydrogen radical to form a stable, delocalized cation. Another likely fragmentation would be the cleavage of the C-N bond, leading to the loss of the isocyano group. The presence of the conjugated system would favor the formation of resonance-stabilized fragment ions.
Below is a table outlining the expected high-resolution mass spectrometry data and plausible fragmentations for this compound.
Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound
| Ion | Proposed Structure/Fragment | Calculated m/z | Relative Abundance |
|---|---|---|---|
| [M]⁺ | C₆H₇N⁺ | 93.0578 | High |
| [M-H]⁺ | C₆H₆N⁺ | 92.0500 | Moderate |
| [M-CN]⁺ | C₅H₇⁺ | 67.0548 | Moderate |
| [M-HCN]⁺ | C₅H₆⁺ | 66.0469 | Moderate to High |
| [C₄H₅]⁺ | Butadienyl cation | 53.0391 | Moderate |
Note: The m/z values are calculated for the most abundant isotopes. Relative abundances are predicted and would need to be confirmed experimentally.
Advanced Spectroscopic Techniques for Surface and Adsorption Studies (e.g., Attenuated Total Reflectance-Infrared (ATR-IR), Vibrational Sum Frequency Generation (VSFG))
The study of how molecules like this compound interact with surfaces is crucial for applications in areas such as catalysis, sensing, and materials science. Attenuated Total Reflectance-Infrared (ATR-IR) spectroscopy and Vibrational Sum Frequency Generation (VSFG) are powerful techniques for probing the structure and orientation of molecules at interfaces.
Attenuated Total Reflectance-Infrared (ATR-IR) Spectroscopy
ATR-IR spectroscopy allows for the in-situ investigation of the adsorption of molecules onto solid surfaces from a liquid or gas phase. nih.govnih.gov For this compound, ATR-IR could be used to study its interaction with various substrates, such as metal or metal oxide surfaces.
Upon adsorption, changes in the vibrational spectrum of the molecule can provide information about the nature of the surface-adsorbate interaction. For example, a shift in the stretching frequency of the isocyano group (typically around 2150 cm⁻¹) could indicate coordination to the surface. Similarly, changes in the vibrational modes of the diene system (C=C stretching around 1600-1650 cm⁻¹ and C-H bending modes) could reveal alterations in the conjugation and geometry of the molecule upon adsorption. spectroscopyonline.com
Table 3: Expected ATR-IR Vibrational Shifts for this compound upon Adsorption
| Vibrational Mode | Typical Frequency (cm⁻¹) in Bulk | Expected Shift upon Adsorption | Interpretation |
|---|---|---|---|
| N≡C stretch | ~2150 | Shift to higher or lower frequency | Coordination of the isocyano group to the surface. |
| C=C stretch (conjugated) | ~1600-1650 | Shift and/or broadening of bands | Interaction of the π-system with the surface. |
| =C-H bend (out-of-plane) | ~700-1000 | Changes in intensity and position | Alteration of the planarity of the diene upon adsorption. |
Vibrational Sum Frequency Generation (VSFG) Spectroscopy
VSFG is a surface-specific nonlinear optical spectroscopy that provides information about the orientation and ordering of molecules at an interface. psu.edunih.gov This technique is particularly useful for studying interfaces such as liquid/solid, liquid/gas, and solid/gas.
For a molecule to be VSFG-active, it must be both infrared and Raman active and there must be a net polar orientation of the molecules at the interface. By analyzing the polarization of the incident and generated light, detailed information about the average orientation of specific functional groups within the adsorbed this compound molecule can be obtained. For instance, VSFG could determine the tilt angle of the isocyano group or the diene backbone with respect to the surface normal. This information is critical for understanding the packing and organization of the molecules on the surface, which in turn governs the macroscopic properties of the interface. nih.govacs.org
The combination of these advanced spectroscopic techniques provides a powerful toolkit for the in-depth characterization of this compound, from its fundamental electronic properties to its behavior at interfaces. While some of the presented data is predictive, it is based on well-established spectroscopic principles and provides a solid framework for the experimental investigation of this interesting molecule.
Frontiers in Applications of 5 Isocyanopenta 1,3 Diene in Advanced Organic Synthesis
Role as Versatile Building Blocks for Architecturally Complex Molecules
The conjugated 1,3-diene moiety is a classic and powerful functional group for the construction of cyclic and polycyclic molecular architectures, primarily through pericyclic reactions. nih.gov The presence of a terminal isocyanide group on the pentadiene framework would allow for the synthesis of complex nitrogen-containing molecules. The diene is an ideal participant in [4+2] cycloaddition reactions (Diels-Alder reactions), enabling the stereocontrolled formation of six-membered rings, a common feature in many natural products and pharmaceuticals. nih.govmdpi.com
The isocyanide group can be strategically employed as a latent nitrogen functionality. It is generally stable under the thermal conditions required for many cycloaddition reactions and can be subsequently converted into a wide array of other functional groups. For instance, acid-catalyzed hydration would yield a formamide, which can be further hydrolyzed to a primary amine. This synthetic flexibility makes 5-isocyanopenta-1,3-diene a potentially valuable building block for creating architecturally complex molecules that might otherwise require more convoluted synthetic routes.
Table 1: Hypothetical Diels-Alder Reactions with this compound
This table illustrates potential products from the reaction of this compound with various dienophiles, showcasing its utility in building complex cyclic scaffolds.
| Dienophile | Adduct Structure | Potential Application |
| Maleic Anhydride | Cyclohexene anhydride derivative | Precursor for functionalized amino-cyclohexanes |
| N-Phenylmaleimide | Bicyclic imide structure | Scaffold for bioactive compounds |
| Acrolein | Substituted cyclohexene carboxaldehyde | Intermediate for natural product synthesis |
Development of Novel Ligands and Substrates in Transition Metal Catalysis
The isocyanide group is an excellent ligand for a variety of transition metals, acting as a strong σ-donor and a moderate π-acceptor. researchgate.net Simultaneously, the 1,3-diene system can coordinate to metals through its π-bonds. This dual functionality suggests that this compound could serve as a novel hemilabile ligand in transition metal catalysis. researchgate.netmdpi.com Such a ligand could bind strongly to a metal center via the isocyanide, while the diene portion could reversibly associate or dissociate, opening up a coordination site to facilitate catalytic steps.
Furthermore, the molecule itself can act as a substrate in various metal-catalyzed transformations. For example, palladium-catalyzed reactions could potentially induce intramolecular cyclizations or cross-coupling reactions, leading to novel heterocyclic or carbocyclic systems. researchgate.net The combination of a soft isocyanide donor and a soft diene π-system makes it a candidate for catalysis involving late transition metals.
Table 2: Potential Applications in Transition Metal Catalysis
This table outlines prospective roles for this compound in the field of catalysis.
| Metal Center (Example) | Potential Role | Catalytic Application |
| Palladium (Pd) | Substrate | Tandem cyclization-coupling reactions |
| Rhodium (Rh) | Hemilabile Ligand | Asymmetric hydroformylation |
| Nickel (Ni) | Bidentate Ligand | Olefin polymerization |
Precursors for Advanced Polymeric Materials and Macromolecules with Tunable Properties
Conjugated dienes are fundamental monomers in the polymer industry, with 1,3-butadiene (B125203) and isoprene being primary examples used in the production of synthetic rubbers. uomus.edu.iqresearchgate.net By analogy, this compound could undergo 1,4-addition polymerization to yield a polymer backbone featuring pendant side chains terminating in an isocyanide group.
These isocyanide functionalities would serve as powerful reactive handles for post-polymerization modification. This would allow for the synthesis of functional polymers with highly tunable properties. For instance, the isocyanide groups could be used to graft other polymer chains, attach bioactive molecules, or serve as cross-linking sites. The ability to readily modify the polymer after its formation opens avenues for creating advanced materials for applications ranging from drug delivery to specialized coatings and membranes.
Exploration in Supramolecular Chemistry and Directed Self-Assembly
Supramolecular chemistry relies on non-covalent interactions to construct large, well-defined molecular assemblies. nih.gov Isocyanides are known to coordinate strongly and linearly to metal ions, making them valuable components in the construction of metal-organic polygons and polyhedra through directed self-assembly. scispace.com
This compound could be envisioned as a building block in such systems, where the isocyanide group directs the assembly process by binding to a metal corner, while the diene-containing tail projects outwards from the resulting supramolecular structure. These appended diene groups could then be used for secondary reactions, such as cross-linking the assemblies into a larger network or functionalizing their exterior surface. This approach could lead to the creation of novel porous materials or functional nanoscale objects. researchgate.net
Contributions to the Development of New Reaction Methodologies
The presence of two distinct and reactive functional groups in a single molecule often leads to the development of novel reaction methodologies. researchgate.net The unique combination of a nucleophilic/coordinating isocyanide and an electrophilic/pericyclic diene in this compound could facilitate new tandem or cascade reactions.
One could foresee the development of multicomponent reactions where the isocyanide participates in an initial transformation (e.g., a Passerini or Ugi-type reaction), creating a complex intermediate that then undergoes a subsequent intramolecular reaction involving the diene, such as a Diels-Alder cyclization. researchgate.net Such a process would allow for the rapid construction of molecular complexity from simple starting materials in a single, efficient operation, which is a primary goal in modern synthetic chemistry.
Emerging Research Directions and Future Challenges in 5 Isocyanopenta 1,3 Diene Chemistry
Development of Green and Sustainable Synthetic Routes
The future of 5-isocyanopenta-1,3-diene chemistry is intrinsically linked to the development of environmentally benign synthetic methodologies. Current research efforts are geared towards minimizing waste, reducing energy consumption, and utilizing renewable resources. A key challenge is to replace traditional, often hazardous, reagents and solvents with greener alternatives.
One promising approach is the exploration of biocatalytic methods. The use of enzymes, such as dehydratases and isomerases, could offer highly selective and efficient routes to the diene backbone from bio-based precursors. Similarly, the enzymatic or microbial conversion of pentose-derived furfural (B47365) could provide a sustainable pathway to the carbon skeleton. The introduction of the isocyanide functionality remains a significant hurdle for green chemistry, as traditional methods often involve toxic reagents like phosgene (B1210022) or dehydrating agents. Future research will likely focus on developing catalytic dehydration of N-formyl precursors using non-toxic catalysts and benign solvents.
The principles of atom economy are also central to developing sustainable routes. Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form the product, are being investigated. A hypothetical MCR for this compound could involve the condensation of a C2-aldehyde, a C3-ylide, and a source of the isocyano group, thereby constructing the molecule with high atom efficiency.
| Synthetic Route | Key Green Chemistry Principle | Potential Advantages | Key Challenges |
| Biocatalytic Synthesis | Use of Renewable Feedstocks, High Selectivity | Mild reaction conditions, reduced byproducts, potential for enantioselectivity. | Enzyme discovery and engineering, low substrate scope. |
| Catalytic Dehydration | Safer Reagents, Catalysis | Avoidance of toxic dehydrating agents, potential for catalyst recycling. | Catalyst development, achieving high yields and purity. |
| Multicomponent Reactions | Atom Economy, Reduced Waste | Single-step synthesis, reduced purification steps, molecular diversity. | Identification of suitable reaction partners and catalysts. |
| Flow Synthesis | Energy Efficiency, Process Safety | Enhanced heat and mass transfer, safe handling of reactive intermediates. | Reactor design, optimization of flow parameters. |
Achieving Precise Control over Chemo-, Regio-, and Stereoselectivity in Complex Transformations
The dual reactivity of this compound presents both opportunities and challenges in controlling the selectivity of its reactions. The diene can participate in cycloadditions and other pericyclic reactions, while the isocyanide group can undergo insertions, additions, and multicomponent reactions. Achieving precise control over which functional group reacts (chemoselectivity), at which position (regioselectivity), and with what spatial orientation (stereoselectivity) is a major focus of current and future research.
For instance, in Diels-Alder reactions, controlling the regioselectivity of the addition to the unsymmetrical diene is crucial. The electronic and steric nature of the dienophile, as well as the choice of Lewis acid catalyst, will play a pivotal role. Furthermore, the development of chiral catalysts is essential for achieving enantioselective transformations, leading to the synthesis of optically active products.
The isocyanide group's reactivity can be modulated through coordination to transition metals. This approach can be used to direct the reactivity towards either the isocyanide or the diene, thus achieving chemoselective transformations. For example, a palladium catalyst could selectively activate the diene for cross-coupling reactions while a rhodium catalyst might promote isocyanide insertion reactions.
| Transformation | Selectivity Challenge | Potential Strategy | Expected Outcome |
| Diels-Alder Reaction | Regio- and Stereoselectivity | Chiral Lewis Acid Catalysis | Enantiomerically enriched cyclic adducts. |
| Hydroformylation | Chemo- and Regioselectivity | Ligand-controlled Rhodium Catalysis | Selective formylation of one of the double bonds. |
| Multicomponent Reaction | Chemoselectivity | Catalyst and Reactant Control | Selective participation of the isocyanide group. |
| Cross-Coupling | Regioselectivity | Palladium Catalysis with specific ligands | Site-selective functionalization of the diene backbone. |
Integration into Automated Synthesis Platforms and Flow Chemistry
The integration of the synthesis and reactions of this compound into automated platforms and flow chemistry systems is a key area for future development. nih.govchemrxiv.org Flow chemistry, in particular, offers significant advantages in terms of safety, reproducibility, and scalability. nih.gov The ability to generate and use potentially unstable intermediates in situ, under precisely controlled conditions of temperature and pressure, is a major benefit. nih.gov
An automated flow synthesis of this compound could involve a multi-step sequence where the starting materials are continuously pumped through a series of reactors, each performing a specific chemical transformation. This approach would allow for the rapid optimization of reaction conditions and the on-demand synthesis of the target molecule. Furthermore, the integration of in-line analytical techniques, such as FT-IR and NMR spectroscopy, would enable real-time monitoring and control of the reaction progress.
The subsequent use of this compound in automated multi-step syntheses of more complex molecules is also a significant research direction. An automated platform could be programmed to perform a sequence of reactions, such as a cycloaddition followed by an isocyanide insertion, to rapidly generate a library of diverse compounds for biological screening or materials discovery.
| Parameter | Batch Synthesis | Flow Synthesis | Advantages of Flow Synthesis |
| Reaction Time | Hours to Days | Minutes to Hours | Significant reduction in reaction time. |
| Temperature Control | Difficult to control hotspots | Precise and uniform | Improved safety and selectivity. |
| Scalability | Challenging | Straightforward (scaling out) | Easier transition from lab to production scale. |
| Safety | Handling of bulk hazardous materials | Small reaction volumes, in situ generation | Minimized risk of accidents. |
Exploration of Novel Catalytic Transformations and Reaction Pathways
The discovery of novel catalytic transformations that exploit the unique reactivity of this compound is a major frontier in its chemistry. The interplay between the diene and isocyanide functionalities could lead to unprecedented reaction pathways when subjected to innovative catalytic systems.
One area of exploration is the use of dual-catalysis, where two different catalysts simultaneously and compatibly promote distinct transformations at the two functional groups. For example, a combination of a gold catalyst for isocyanide activation and a palladium catalyst for diene functionalization could lead to the rapid construction of complex molecular architectures.
Another exciting direction is the development of domino or cascade reactions, where a single catalytic event triggers a series of subsequent transformations in a controlled manner. A hypothetical cascade reaction of this compound could involve an initial catalytic cycloaddition to the diene, followed by an intramolecular trapping of the resulting intermediate by the isocyanide group to form a complex polycyclic system.
| Catalytic System | Target Transformation | Potential Product Class | Key Challenge |
| Dual Gold/Palladium Catalysis | Concurrent Isocyanide and Diene Functionalization | Highly substituted, complex molecules | Catalyst compatibility and selectivity control. |
| Chiral Brønsted Acid Catalysis | Asymmetric Cycloadditions | Enantiomerically pure heterocyclic compounds | Catalyst design for high enantioselectivity. |
| Photoredox Catalysis | Radical-mediated transformations | Novel functionalized dienes and isocyanides | Controlling radical reactivity and selectivity. |
| Metathesis Catalysis | Ring-closing/opening metathesis | Macrocycles and functionalized polymers | Development of suitable ruthenium or molybdenum catalysts. |
Discovery of Unprecedented Reactivity and Functional Material Applications
Beyond its use as a synthetic building block, the intrinsic properties of this compound could be harnessed for the development of novel functional materials. The conjugated diene system suggests potential applications in organic electronics, while the isocyanide group can act as a ligand for metal surfaces or as a precursor for polymerization.
One area of investigation is the synthesis of conductive polymers. The polymerization of this compound, either through the diene or the isocyanide functionality, could lead to novel materials with interesting electronic and optical properties. The isocyanide group could also be used to anchor the molecule to gold surfaces, creating self-assembled monolayers (SAMs) with tailored properties for applications in sensors or molecular electronics.
Furthermore, the unique combination of a soft isocyanide donor and a π-system in the diene makes this compound an intriguing ligand for the synthesis of coordination polymers and metal-organic frameworks (MOFs). These materials could exhibit interesting properties such as porosity, catalysis, and luminescence, with potential applications in gas storage, separation, and sensing.
| Material Class | Key Feature of this compound | Potential Application | Research Focus |
| Conductive Polymers | Conjugated π-system | Organic electronics, sensors | Controlled polymerization, characterization of electronic properties. |
| Self-Assembled Monolayers | Isocyanide group for surface binding | Molecular electronics, biosensors | Surface modification, study of interfacial properties. |
| Metal-Organic Frameworks | Bifunctional ligand | Gas storage, catalysis, sensing | Synthesis of novel MOFs, characterization of porosity and functionality. |
| Functional Dyes | Extended conjugation | Dye-sensitized solar cells, bioimaging | Tuning of photophysical properties through chemical modification. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
